

3,3'-Diethylthiacarbocyanine iodide for single-molecule imaging techniques

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,3'-Diethylthiacarbocyanine

Cat. No.: B14174943

[Get Quote](#)

An In-Depth Technical Guide to **3,3'-Diethylthiacarbocyanine** Iodide for Single-Molecule Imaging

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Classic Cyanine Dye for Modern Microscopy

3,3'-Diethylthiacarbocyanine iodide, a member of the carbocyanine dye family, is a synthetic fluorescent compound with a rich history in applications ranging from photographic sensitization to dye lasers.[1] Characterized by its extended conjugated system, this dye exhibits strong absorption and fluorescence properties, making it a valuable tool for biological and chemical research.[2] While traditionally used in bulk fluorescence microscopy, its intrinsic photophysical characteristics position it as a compelling candidate for advanced single-molecule imaging techniques, particularly Single-Molecule Localization Microscopy (SMLM) methods like Stochastic Optical Reconstruction Microscopy (STORM).

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties of **3,3'-Diethylthiacarbocyanine** iodide and detailed protocols for its application in cutting-edge, super-resolution imaging workflows. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-quality, single-molecule data.

Core Properties: A Quantitative Overview

Understanding the fundamental physicochemical and photophysical properties of **3,3'-Diethylthiacarbocyanine** iodide is paramount for its successful implementation in sensitive imaging experiments.

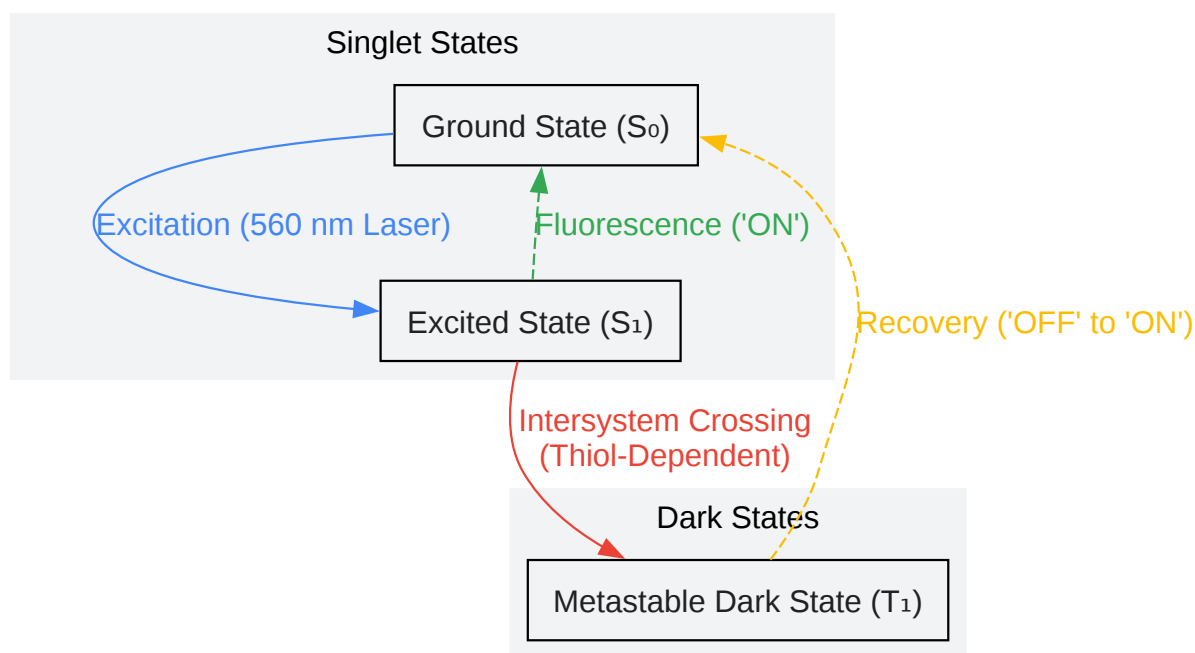
Property	Value / Description	Source(s)
Chemical Formula	C ₂₁ H ₂₁ IN ₂ S ₂	[1][2][3]
Molecular Weight	492.44 g/mol	[1][3][4]
Synonyms	DiSC ₂ (3), Thiazole Purple	[1][3][5]
Appearance	Green crystals or amber to dark green powder	[1][4]
Solubility	Soluble in methanol, ethanol, or Dimethyl Sulfoxide (DMSO)	[1]
Absorption Max (λ_{max})	~560 nm (in Methanol)	[1]
Purity	Typically ≥95-98% (HPLC)	[1][4][5]

The photophysical behavior of this dye is dominated by fluorescence and photoisomerization as primary pathways for de-excitation from the excited singlet state.[6] Critically for SMLM, intersystem crossing to a triplet state, though having a low quantum yield in standard solvents, can be influenced by the local chemical environment.[6][7] This controllable transition into a long-lived dark state is the cornerstone of its utility in STORM. The presence of the iodide counterion can also marginally influence fluorescence lifetimes and may contribute to triplet state formation via an external heavy-atom effect.[6]

Mechanism of Action in SMLM: The Art of Controlled Blinking

Single-Molecule Localization Microscopy techniques overcome the diffraction limit of light by temporally separating the fluorescence of individual molecules. This is achieved by stochastically switching most fluorophores into a non-fluorescent "off" or dark state, allowing the sparse subset of remaining "on" molecules to be precisely localized.[8][9]

For **3,3'-Diethylthiacarbocyanine** iodide, the blinking mechanism required for dSTORM is induced by the imaging buffer. The process relies on high-intensity laser excitation to drive the molecule from its ground state (S_0) to an excited singlet state (S_1). While it can relax back to S_0 via fluorescence (the "on" state), it can also be shelved into a long-lived dark state. This is typically a triplet state (T_1) or a radical ion state, the stability of which is maintained by a reducing agent, such as a thiol compound (e.g., β -mercaptoethanol or MEA), in the imaging buffer.[10][11] The molecule eventually returns to the ground state, ready for another cycle of activation and fluorescence.



[Click to download full resolution via product page](#)

Caption: Simplified state diagram for photoswitching.

Application Protocol I: In Vitro DNA Imaging

Cyanine dyes are well-documented to interact with nucleic acids, often exhibiting changes in their photophysical properties upon binding, which can be harnessed for imaging.[12][13] This protocol details the use of **3,3'-Diethylthiacarbocyanine** iodide for super-resolution imaging of DNA immobilized on a glass surface.

Protocol: Direct Staining and SMLM of Immobilized DNA

1. Reagent Preparation:

- DiSC₂(3) Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO. Store at -20°C, protected from light and moisture.[\[1\]](#)
- DNA Solution: Dilute purified DNA (e.g., plasmid DNA, PCR products) to a working concentration of 1-10 ng/μL in a suitable buffer (e.g., 10 mM Tris, 50 mM NaCl, pH 8.0).
- Microscope Coverslips: Use high-precision No. 1.5 coverslips. Clean thoroughly by sonication in 1 M KOH, followed by extensive rinsing with Milli-Q water, and finally, plasma cleaning to create a hydrophilic surface.
- STORM Imaging Buffer (prepare fresh daily):
 - Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) Glucose.[\[10\]](#)
 - GLOX Solution: Dissolve 14 mg Glucose Oxidase and 50 μL Catalase solution in 200 μL of Buffer A (10 mM Tris, 50 mM NaCl, pH 8.0). Centrifuge and use the supernatant.[\[10\]](#)
 - Final Imaging Buffer: To 620 μL of Buffer B, add 7 μL of GLOX solution and 70 μL of 1 M MEA (cysteamine) or 7 μL of β-mercaptoethanol. Mix gently and keep on ice.[\[10\]](#)[\[11\]](#)

2. DNA Immobilization and Staining:

- Apply 50 μL of the DNA solution to a clean coverslip and incubate for 15-30 minutes in a humidified chamber to allow for adsorption.
- Gently wash the coverslip 3x with PBS to remove unbound DNA.
- Prepare a dilute staining solution of DiSC₂(3) (e.g., 100-500 nM) in PBS. The optimal concentration must be determined empirically to achieve sparse labeling suitable for SMLM.
- Incubate the immobilized DNA with the staining solution for 10 minutes at room temperature, protected from light.
- Wash 3x with PBS to remove unbound dye.

3. SMLM Image Acquisition:

- Assemble the coverslip into an imaging chamber and add ~500 μL of freshly prepared STORM Imaging Buffer.
- Mount the sample on a TIRF (Total Internal Reflection Fluorescence) microscope equipped with a high-power 561 nm laser and an EMCCD or sCMOS camera.
- Use high laser power (e.g., 2-5 kW/cm^2) to induce blinking.[\[14\]](#)
- Acquire a stream of 10,000-30,000 frames with a short exposure time (e.g., 10-30 ms).

Application Protocol II: Cellular dSTORM Imaging

For imaging specific proteins within a cell, the fluorophore must be conjugated to a targeting moiety, typically an antibody. While **3,3'-Diethylthiacarbocyanine** iodide is a lipophilic dye that can non-specifically stain membranes, specific labeling requires a reactive derivative (e.g., an N-hydroxysuccinimidyl (NHS) ester) for covalent attachment to proteins.[\[15\]](#)[\[16\]](#) The following protocols describe the general workflow.

Conceptual Protocol: Antibody Conjugation with an Amino-Reactive Dye

Causality Note: This protocol assumes the availability of an NHS-ester derivative of **3,3'-Diethylthiacarbocyanine** iodide. The NHS ester group reacts with primary amines (like those on lysine residues) on the antibody to form a stable amide bond. This reaction is pH-dependent, requiring an alkaline environment (pH 8.0-8.5) to ensure the amine is deprotonated and nucleophilic.[\[16\]](#)[\[17\]](#)[\[18\]](#)

1. Reagent Preparation:

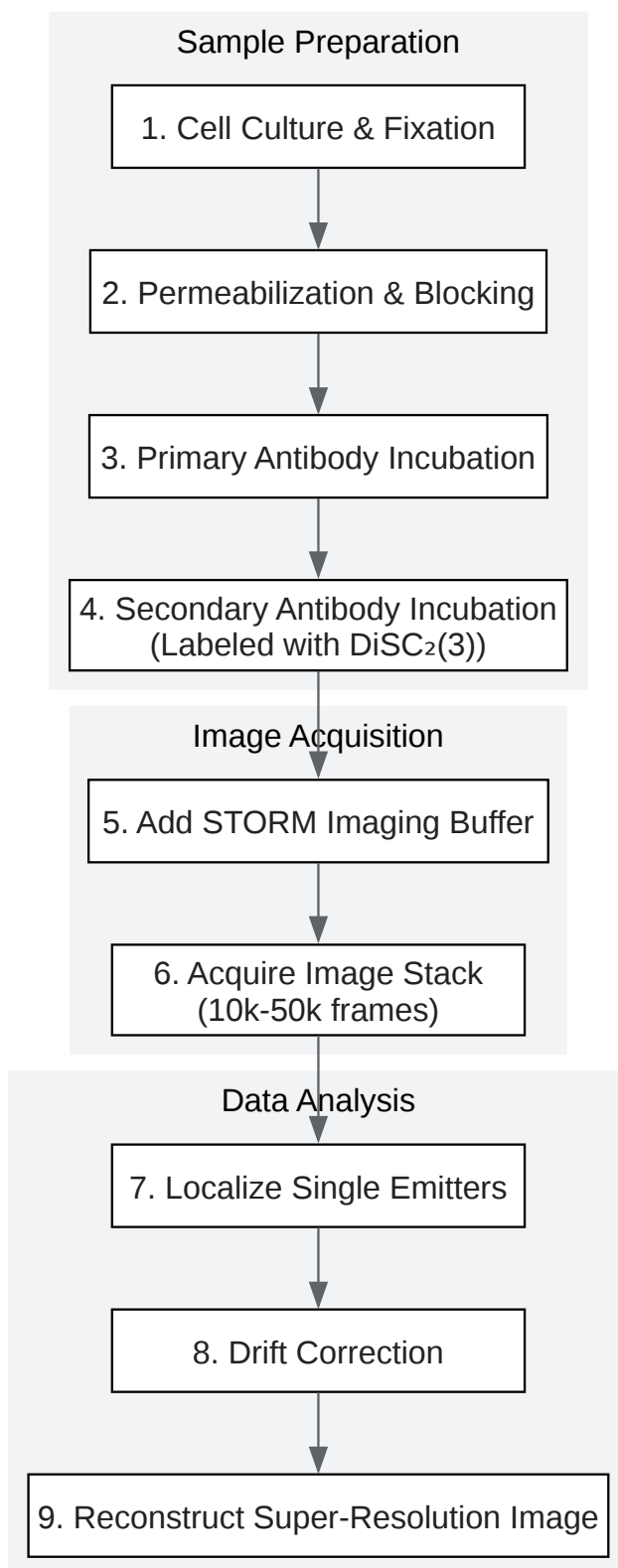
- Antibody Solution: Use a carrier-free (e.g., no BSA or gelatin) antibody solution at a concentration of 1-2 mg/mL. Exchange the antibody into a reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
- Dye-NHS Ester Solution: Immediately before use, dissolve the Dye-NHS ester in fresh, anhydrous DMSO to a concentration of 10 mg/mL.[\[16\]](#)

2. Labeling Reaction:

- Add a 5-10 fold molar excess of the dissolved Dye-NHS ester to the antibody solution while gently stirring.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.

3. Purification:

- Separate the labeled antibody from the unreacted free dye using a gel filtration column (e.g., Sephadex G25 or a PD-10 desalting column).[\[16\]](#)
- Collect the first colored fraction, which contains the antibody-dye conjugate.
- The degree of labeling (DOL) can be determined via spectrophotometry. An optimal DOL for SMLM is typically between 1 and 4.



[Click to download full resolution via product page](#)

Caption: Post-acquisition data analysis workflow.

- **Localization:** Specialized software (e.g., rainSTORM, ThunderSTORM, or commercial packages) is used to identify and fit the point spread function (PSF) of each fluorescent spot in every frame with a 2D Gaussian function. This determines the precise x,y coordinates of the molecule with sub-pixel accuracy. [19]2. **Filtering:** Localizations are filtered based on parameters like photon count and PSF width to discard noise and poorly defined events.
- **Drift Correction:** Mechanical and thermal drift during the long acquisition time can blur the final image. This is corrected using fiducial markers (like fluorescent beads) or by cross-correlating subsets of the localization data. [19]4. **Reconstruction:** The list of filtered and drift-corrected coordinates is used to render the final super-resolution image, typically by plotting each localization as a point or a small Gaussian spot.

Troubleshooting and Key Considerations

Problem	Potential Cause(s)	Recommended Solution(s)
No or Poor Blinking	- Inactive imaging buffer.- Insufficient laser power.- Dye has photobleached.	- Prepare imaging buffer fresh every time.- Increase laser power incrementally.- Ensure sample is protected from light before imaging.
High Background Signal	- Non-specific antibody binding.- Cellular autofluorescence.- Dye concentration too high.	- Optimize blocking and washing steps.- Use a NaBH ₄ quenching step after fixation.- Titrate antibody/dye concentration.
Image Appears Blurry	- Sample drift during acquisition.- Poor localization precision.	- Use fiducial markers for drift correction.- Increase laser power to get more photons per blink; ensure buffer is optimal.
Low Localization Density	- Inefficient antibody labeling.- Low expression of the target protein.	- Optimize antibody concentrations.- Consider a different target or an overexpression system for initial tests.
Phototoxicity (Live Cells)	- Generation of reactive oxygen species (ROS).	- Minimize laser exposure time and power.- Use specialized live-cell imaging buffers with optimized antioxidants. [20]

Safety and Handling

- Hazard Information: **3,3'-Diethylthiacarbocyanine** iodide is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [\[3\]](#)[\[21\]](#)* Handling Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. Use in a well-ventilated area. [\[21\]](#)* Storage and Stability: The compound is light and moisture-sensitive. [\[1\]](#)For long-term storage, keep at -20°C in a tightly sealed container, protected from light. It is stable for at least two years under these conditions. [\[1\]](#)

References

- Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution. Photochemistry and Photobiology. (URL: [\[Link\]](#))
- **3,3'-Diethylthiacarbocyanine** iodide - PhotochemCAD. (URL: [\[Link\]](#))
- **3,3'-Diethylthiacarbocyanine** iodide | C₂₁H₂₁N₂S₂ | CID 5709759 - PubChem. (URL: [\[Link\]](#))
- Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed. (URL: [\[Link\]](#))
- NHS ester protocol for labeling proteins - Abberior Instruments. (URL: [\[Link\]](#))
- Optimized Stochastic Optical Reconstruction Microscopy for Imaging Chromatin Structure in P
- 3,3'-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - NIH. (URL: [\[Link\]](#))
- N-STORM PROTOCOL 2MJ-SCIH-4. (URL: [\[Link\]](#))
- Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. (URL: [\[Link\]](#))
- Stochastic optical reconstruction microscopy (STORM) - PMC - NIH. (URL: [\[Link\]](#))
- Cell Imaging Core N-STORM Sample Prep and Dye Tips. (URL: [\[Link\]](#))
- Test Samples for Optimizing STORM Super-Resolution Microscopy - PMC - PubMed Central. (URL: [\[Link\]](#))
- Understanding and Harnessing the Blinking Behavior of Emitters for Single-Molecule Imaging - W&M ScholarWorks. (URL: [\[Link\]](#))
- Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy - PMC - NIH. (URL: [\[Link\]](#))
- A series of spontaneously blinking dyes for super-resolution microscopy - PMC - NIH. (URL: [\[Link\]](#))
- Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC - PubMed Central. (URL: [\[Link\]](#))
- Photochemical investigation of the triplet state of 3,3"-diethylthiacarbocyanine iodide in the presence of DNA - ResearchG
- Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids | PLOS One - Research journals. (URL: [\[Link\]](#))

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. adipogen.com [adipogen.com]
- 2. CAS 905-97-5: 3,3'-Diethylthiacarbocyanine iodide [cymitquimica.com]
- 3. 3,3'-Diethylthiacarbocyanine iodide | C₂₁H₂₁IN₂S₂ | CID 5709759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in homogeneous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mvi-inc.com [mvi-inc.com]
- 11. augusta.edu [augusta.edu]
- 12. 3,3'-Diethylthiatricarbocyanine Iodide: A Highly Sensitive Chiroptical Reporter of DNA Helicity and Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized Stochastic Optical Reconstruction Microscopy for Imaging Chromatin Structure in Pathological Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DiSC2(3) [3,3-Diethylthiacarbocyanine iodide] | AAT Bioquest [aatbio.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. lumiprobe.com [lumiprobe.com]
- 18. interchim.fr [interchim.fr]
- 19. Test Samples for Optimizing STORM Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids | PLOS One [journals.plos.org]

- 21. 3,3'-ジエチルチアカルボシアニンヨード Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [3,3'-Diethylthiacarbocyanine iodide for single-molecule imaging techniques]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14174943#3-3-diethylthiacarbocyanine-iodide-for-single-molecule-imaging-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com